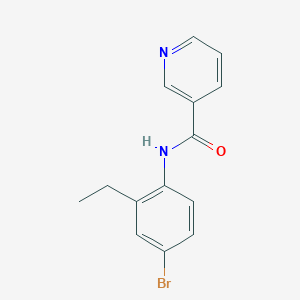![molecular formula C14H16ClF3N2O2 B4721407 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4721407.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, commonly known as TFU, is a synthetic compound that has been widely used in scientific research applications. TFU belongs to the class of urea derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
TFU inhibits DHODH by binding to its active site and preventing the oxidation of dihydroorotate to orotate. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which in turn inhibits the proliferation of cells. TFU has been found to exhibit selectivity towards DHODH in both human and microbial cells, making it a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
TFU has been found to exhibit a wide range of biochemical and physiological effects. In addition to its ability to inhibit DHODH, TFU has been found to inhibit the activity of other enzymes such as tyrosine kinases, protein kinase C, and cyclooxygenase-2. TFU has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as hepatitis C virus and dengue virus.
Vorteile Und Einschränkungen Für Laborexperimente
TFU has several advantages for lab experiments. It exhibits selectivity towards DHODH, making it a useful tool for studying the de novo pyrimidine biosynthesis pathway. TFU has also been found to have low toxicity in vitro and in vivo, making it a safer alternative to other DHODH inhibitors. However, TFU has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. TFU also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Zukünftige Richtungen
There are several future directions for the use of TFU in scientific research. One direction is the development of TFU derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of TFU's potential in the treatment of viral infections such as COVID-19. TFU has been found to inhibit the replication of coronaviruses in vitro, and further studies are needed to determine its effectiveness in vivo. TFU's potential in the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis also warrants further investigation.
Wissenschaftliche Forschungsanwendungen
TFU has been extensively used in scientific research applications due to its ability to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition by TFU leads to a depletion of pyrimidine nucleotides in cells. This depletion of pyrimidine nucleotides has been found to have therapeutic potential in the treatment of various diseases such as cancer, autoimmune disorders, and viral infections.
Eigenschaften
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[1-(oxolan-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2/c1-8(12-3-2-6-22-12)19-13(21)20-11-7-9(14(16,17)18)4-5-10(11)15/h4-5,7-8,12H,2-3,6H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTZTFATXLMKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4721335.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4721341.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4721347.png)

![4-methoxy-2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4721377.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4721387.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B4721392.png)

![4-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B4721405.png)
![4-methyl-3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4721413.png)
![2-{4-[3-(2-methylphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4721416.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4721419.png)